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Compound of Interest

Compound Name:
2-Bromo-4-tert-butyl-1-

methoxybenzene

Cat. No.: B1280562 Get Quote

IUPAC Name: 2-Bromo-4-tert-butyl-1-methoxybenzene Synonyms: 2-Bromo-4-tert-

butylanisole

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 2-bromo-4-tert-butyl-1-methoxybenzene, a substituted anisole

derivative of interest to researchers, scientists, and drug development professionals. Due to the

limited availability of direct experimental data for this specific compound in publicly accessible

literature, this guide also draws upon information from structurally related compounds to infer

potential characteristics and experimental approaches.

Chemical and Physical Properties
2-Bromo-4-tert-butyl-1-methoxybenzene is a halogenated aromatic ether. Its structure

combines a benzene ring with a bromo, a tert-butyl, and a methoxy substituent, which

collectively influence its chemical reactivity and physical properties. While exhaustive

experimental data is not available, key computed properties are summarized below.
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Property Value Source

Molecular Formula C₁₁H₁₅BrO PubChem[1]

Molecular Weight 243.14 g/mol PubChem[1]

CAS Number 41280-65-3 PubChem[1]

Appearance
Not specified (likely a liquid or

low-melting solid)
Inferred

Boiling Point Not specified -

Melting Point Not specified -

Density Not specified -

Solubility

Expected to be soluble in

common organic solvents and

insoluble in water.

Inferred

Synthesis and Experimental Protocols
A plausible and commonly employed method for the synthesis of 2-bromo-4-tert-butyl-1-
methoxybenzene is the electrophilic bromination of 4-tert-butylanisole. The methoxy group is

an activating ortho-, para-director, and since the para position is blocked by the bulky tert-butyl

group, the bromination is expected to occur predominantly at the ortho position.

General Experimental Protocol for Bromination of 4-tert-
butylanisole
This protocol is adapted from established procedures for the bromination of activated aromatic

compounds.

Materials:

4-tert-butylanisole

N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Anhydrous solvent (e.g., dichloromethane (DCM), chloroform, or acetic acid)

Inert atmosphere (e.g., Nitrogen or Argon)

Magnetic stirrer and stirring bar

Round-bottom flask

Dropping funnel (if using liquid bromine)

Ice bath

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Rotary evaporator

Silica gel for column chromatography

Hexane and Ethyl acetate for elution

Procedure:

Dissolve 4-tert-butylanisole (1.0 equivalent) in the chosen anhydrous solvent in a round-

bottom flask under an inert atmosphere.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution. If

using liquid bromine, add it dropwise via a dropping funnel.

Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the

reaction progress by thin-layer chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate to remove any unreacted bromine.

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium

bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

hexane and ethyl acetate as the eluent, to yield pure 2-bromo-4-tert-butyl-1-
methoxybenzene.

Logical Workflow for Synthesis:
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Caption: Synthetic workflow for 2-bromo-4-tert-butyl-1-methoxybenzene.

Spectroscopic Data
Detailed experimental spectroscopic data for 2-bromo-4-tert-butyl-1-methoxybenzene is not

readily available in the surveyed literature. However, based on the analysis of structurally

similar compounds, the expected spectral features are outlined below.

¹H NMR Spectroscopy (Predicted)
tert-Butyl protons: A singlet around δ 1.3 ppm (integrating to 9H).

Methoxy protons: A singlet around δ 3.8 ppm (integrating to 3H).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1280562?utm_src=pdf-body
https://www.benchchem.com/product/b1280562?utm_src=pdf-body
https://www.benchchem.com/product/b1280562?utm_src=pdf-body-img
https://www.benchchem.com/product/b1280562?utm_src=pdf-body
https://www.benchchem.com/product/b1280562?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280562?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aromatic protons: Three signals in the aromatic region (δ 6.8-7.5 ppm). Due to the

substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet,

each integrating to 1H.

¹³C NMR Spectroscopy (Predicted)
tert-Butyl carbons: Two signals, one for the quaternary carbon and one for the three methyl

carbons.

Methoxy carbon: A signal around δ 55-60 ppm.

Aromatic carbons: Six signals are expected, with the carbon bearing the bromine atom

shifted downfield and the carbons bearing the methoxy and tert-butyl groups also showing

characteristic shifts.

IR Spectroscopy (Predicted)
C-H stretching (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.

C-O stretching (ether): A strong absorption band around 1250 cm⁻¹.

C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

Biological Activity and Potential Applications
While specific biological activity data for 2-bromo-4-tert-butyl-1-methoxybenzene is scarce,

the structural motifs present suggest potential areas for investigation in drug discovery and

agrochemical research.

Substituted anisoles and brominated aromatic compounds are known to exhibit a range of

biological activities. For instance, the presence of a methoxy group on a benzene ring is a

common feature in many pharmacologically active molecules. The tert-butyl group can

enhance lipophilicity, which may influence pharmacokinetic properties such as membrane

permeability and metabolic stability. The bromine atom can participate in halogen bonding,

which is increasingly recognized as an important interaction in ligand-receptor binding, and it
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also serves as a synthetic handle for further molecular elaboration through cross-coupling

reactions.

Potential Signaling Pathway Involvement
Given the lack of direct experimental evidence, any discussion of signaling pathway

involvement is speculative. However, based on the activities of other phenolic and anisolic

compounds, potential (but unverified) areas of investigation could include pathways related to:

Antioxidant and Anti-inflammatory Pathways: Phenolic precursors to anisoles are known to

be antioxidants. While the methylation of the hydroxyl group reduces this activity, related

compounds can still modulate inflammatory pathways.

Enzyme Inhibition: The overall structure could serve as a scaffold for designing inhibitors for

various enzymes, where the substituents can be modified to optimize binding.

Hypothetical Interaction Diagram:

Potential Biological Interactions
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Caption: Potential interaction of the compound with biological systems.

Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-bromo-4-tert-butyl-1-methoxybenzene is associated with the following

hazards[1]:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment

(gloves, safety glasses, and a lab coat), should be employed when handling this compound.

Work should be conducted in a well-ventilated fume hood.

Conclusion
2-Bromo-4-tert-butyl-1-methoxybenzene is a chemical intermediate with potential for use in

the synthesis of more complex molecules in the fields of pharmaceuticals and materials

science. While detailed experimental data on its properties and biological activity are not widely

published, this guide provides a foundational understanding based on its chemical structure

and the properties of related compounds. Further research is necessary to fully characterize

this molecule and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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